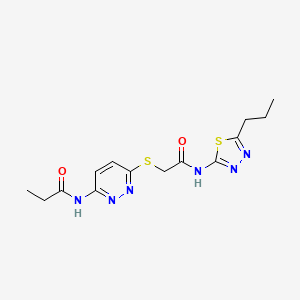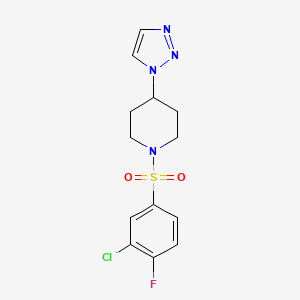
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" is a structurally complex molecule that is part of a broader class of compounds featuring a piperidine sulfonamide core. This core structure is of significant interest due to its biological activity, particularly in relation to the human beta(3)-adrenergic receptor (AR) . The presence of a sulfonamide group attached to a piperidine ring is a recurring motif in compounds that have been synthesized and evaluated for various biological activities, including as agonists for the beta(3) receptor , inhibitors of enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) , and antimicrobial agents against pathogens affecting tomato plants .
Synthesis Analysis
The synthesis of related piperidine sulfonamide derivatives typically involves the coupling of a sulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by various substitution reactions to introduce different functional groups . For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting the parent compound with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques, and in some cases, confirmed by X-ray crystallographic studies . For instance, the crystal structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of piperidine sulfonamide derivatives is influenced by the nature of the substituents attached to the core structure. The introduction of different functional groups can lead to a variety of chemical reactions, which can be exploited to synthesize a wide range of biologically active compounds. For example, the presence of a free carboxylic acid group or N-alkyl substitution on the piperidine ring can significantly affect the potency and selectivity of the compounds as beta(3) agonists . Additionally, the nature of substitutions on the benzhydryl and sulfonamide rings has been shown to influence the antibacterial activity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the electron distribution within the molecule, potentially impacting its interaction with biological targets. The sulfonamide group is known for its ability to form hydrogen bonds, which can be crucial for the biological activity of these compounds . The synthesized compounds' bioactivity against various enzymes and pathogens suggests that their physical and chemical properties are conducive to interacting with biological systems .
Applications De Recherche Scientifique
Antimicrobial Activity
Research by Vinaya et al. (2009) discusses the synthesis of derivatives related to the compound , demonstrating significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This indicates its potential utility in developing plant protection agents (Vinaya et al., 2009).
Anti-diabetic Applications
A study by ur-Rehman et al. (2018) synthesized derivatives of 1,2,4-triazoles, including compounds structurally related to the chemical , and evaluated them for their potential in treating type II diabetes. These compounds exhibited significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for diabetes management (ur-Rehman et al., 2018).
Multidrug-Resistant Tuberculosis (MDR-TB)
Jayachandra et al. (2018) identified several related substances during the analysis of a drug substance for MDR-TB. This research underscores the compound's relevance in the synthesis and characterization of substances related to tuberculosis treatment (Jayachandra et al., 2018).
Macrocyclic Chelates Synthesis
Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and other macrocycles, a process relevant to the synthesis of mixed-side-chain macrocyclic chelates. This method, involving compounds similar to the one , highlights its importance in creating new chelating agents with potential applications in medicinal chemistry (van Westrenen & Sherry, 1992).
Central Nervous System (CNS) Agents
Research by Perregaard et al. (1992) into compounds structurally related to the subject compound demonstrated significant activity against dopamine D-2 and serotonin 5-HT2 receptors, pointing to its potential in developing atypical neuroleptics (Perregaard et al., 1992).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVOVLIIGZZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

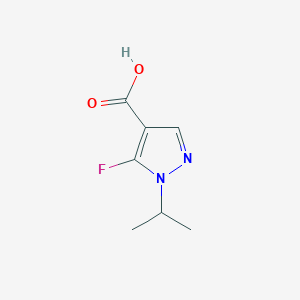
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
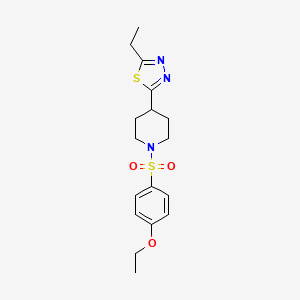
![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)
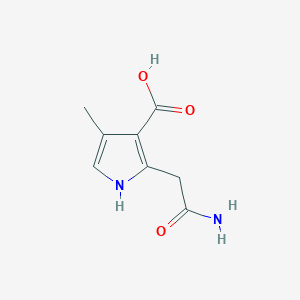
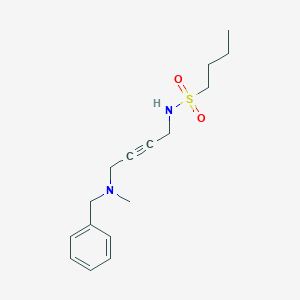
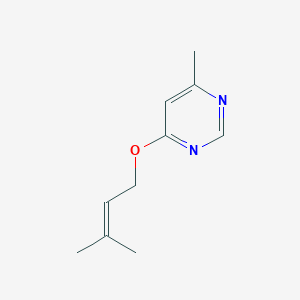
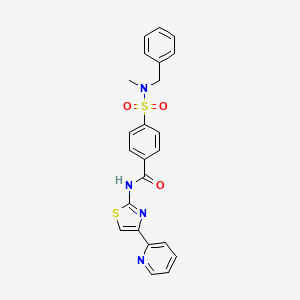
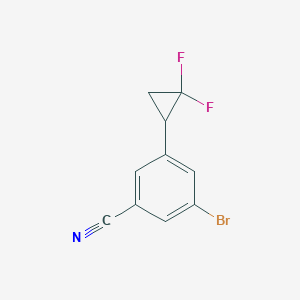
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)
